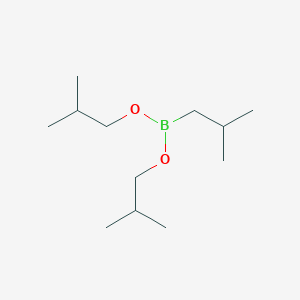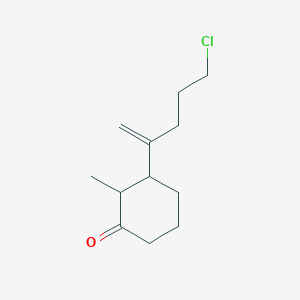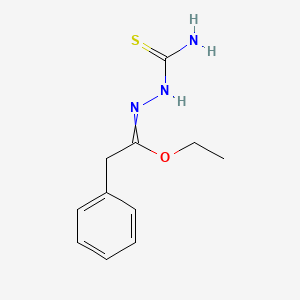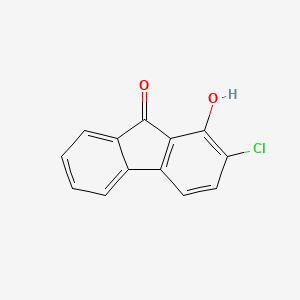
4-Azido-2-iodo-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2-iodo-6-nitrophenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of azido, iodo, and nitro functional groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-iodo-6-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common approach is as follows:
Nitration: The starting phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Iodination: The nitrated phenol is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Azidation: Finally, the iodinated nitrophenol is treated with sodium azide in the presence of a suitable solvent to introduce the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Azido-2-iodo-6-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing the iodo group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
科学研究应用
4-Azido-2-iodo-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-Azido-2-iodo-6-nitrophenol involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can be reduced to an amine, which can further participate in various biochemical reactions. The phenol group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4-Azido-2-iodophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrophenol: Lacks the azido group, limiting its applications in click chemistry.
4-Azido-2-nitrophenol: Lacks the iodo group, affecting its reactivity in substitution reactions.
Uniqueness
4-Azido-2-iodo-6-nitrophenol is unique due to the presence of all three functional groups (azido, iodo, and nitro) on the phenol ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.
属性
CAS 编号 |
91502-46-4 |
|---|---|
分子式 |
C6H3IN4O3 |
分子量 |
306.02 g/mol |
IUPAC 名称 |
4-azido-2-iodo-6-nitrophenol |
InChI |
InChI=1S/C6H3IN4O3/c7-4-1-3(9-10-8)2-5(6(4)12)11(13)14/h1-2,12H |
InChI 键 |
UHWLESZNJASJFX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)


![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)



![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)




